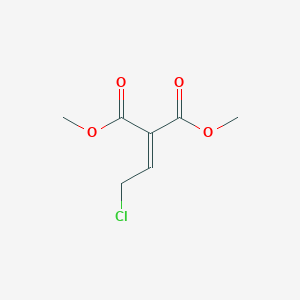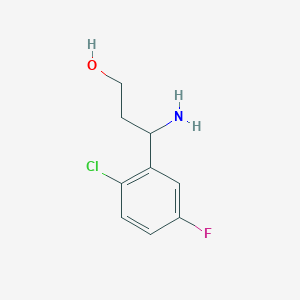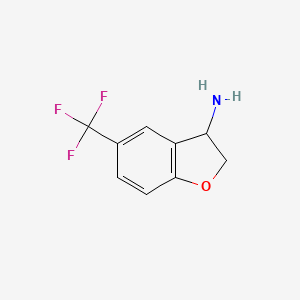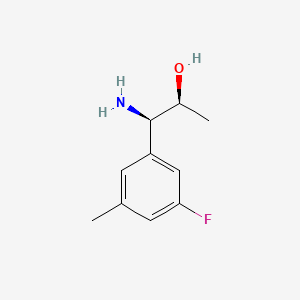
(+-)-Benzenesulfonic acid, 4-cyano-, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl4-cyanobenzenesulfonate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl4-cyanobenzenesulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, sulfonation, and thiolation. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure consistency and safety. The industrial process would also need to be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl4-cyanobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly if it shows activity against specific targets or pathways.
Industry: Its chemical properties might make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which 5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl4-cyanobenzenesulfonate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl4-cyanobenzenesulfonate might include other sulfonates, thiophenes, or pyran derivatives. These compounds would share some structural features but differ in specific functional groups or substituents.
Uniqueness
What sets 5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl4-cyanobenzenesulfonate apart is its combination of functional groups, which gives it unique chemical and biological properties
Properties
CAS No. |
263842-84-8 |
|---|---|
Molecular Formula |
C34H37NO7S2 |
Molecular Weight |
635.8 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 4-cyanobenzenesulfonate |
InChI |
InChI=1S/C34H37NO7S2/c1-21(2)34(16-15-23-7-11-25(36)12-8-23)19-28(37)31(32(38)41-34)43-30-17-22(3)29(18-27(30)33(4,5)6)42-44(39,40)26-13-9-24(20-35)10-14-26/h7-14,17-18,21,36-37H,15-16,19H2,1-6H3 |
InChI Key |
XFOVOEZYVHOJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)C#N)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)

![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)


![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)






